molecular formula C22H22N2O3S B4018645 N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide

N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide

Cat. No. B4018645
M. Wt: 394.5 g/mol
InChI Key: CBVUYZVAKXVBOH-UHFFFAOYSA-N
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Description

N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide, also known as NPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide acts as a potent blocker of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide reduces the excitability of neurons and thereby alleviates pain and seizures.
Biochemical and Physiological Effects:
In addition to its effects on sodium channels, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide has also been shown to modulate other ion channels and receptors in the central nervous system, including calcium channels, GABA receptors, and NMDA receptors. These effects contribute to its ability to regulate neuronal activity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide is its high potency and selectivity for sodium channels, which makes it a valuable tool for studying the role of these channels in various biological processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neuropathic pain and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods and improved formulations could increase its utility in scientific research and clinical applications.
In conclusion, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate ion channels and receptors in the central nervous system has made it a valuable tool for studying the role of these channels in biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Its ability to modulate ion channels and receptors in the central nervous system has made it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(23-20-14-8-10-17-9-4-5-13-19(17)20)21-15-6-7-16-24(21)28(26,27)18-11-2-1-3-12-18/h1-5,8-14,21H,6-7,15-16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUYZVAKXVBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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